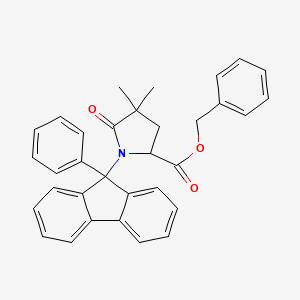
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a proline derivative with a benzyl ester group and a phenylfluorenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the proline derivative: This involves the modification of proline to introduce the 3,3-dimethyl and 4-oxo groups.
Attachment of the phenylfluorenyl group:
Esterification: The final step involves the esterification of the modified proline derivative with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the oxo group or other functional groups within the molecule.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can lead to alcohols or amines.
科学研究应用
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester involves its interaction with specific molecular targets. The phenylfluorenyl moiety may play a role in binding to hydrophobic pockets of proteins, while the proline derivative can interact with active sites or catalytic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Methyl Ester: Similar structure but with a methyl ester group instead of a benzyl ester.
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Ethyl Ester: Similar structure but with an ethyl ester group.
Uniqueness
The uniqueness of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester lies in its specific ester group, which can influence its reactivity and interaction with biological targets. The benzyl ester group may provide distinct steric and electronic properties compared to other ester derivatives, making it a valuable compound for various applications.
属性
IUPAC Name |
benzyl 4,4-dimethyl-5-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29NO3/c1-32(2)21-29(30(35)37-22-23-13-5-3-6-14-23)34(31(32)36)33(24-15-7-4-8-16-24)27-19-11-9-17-25(27)26-18-10-12-20-28(26)33/h3-20,29H,21-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTNSYUNGRCXTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1=O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














